molecular formula C9H16O B14745397 1-Ethoxycyclohept-1-ene CAS No. 1124-42-1

1-Ethoxycyclohept-1-ene

Cat. No.: B14745397
CAS No.: 1124-42-1
M. Wt: 140.22 g/mol
InChI Key: LZBFLXMNWMKFKX-UHFFFAOYSA-N
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Description

1-Ethoxycyclohept-1-ene is an organic compound characterized by a seven-membered ring with an ethoxy group attached to the first carbon of the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclohept-1-ene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclohept-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding cycloheptane derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides and ketones.

    Reduction: Cycloheptane derivatives.

    Substitution: Various substituted cycloheptenes depending on the nucleophile used.

Scientific Research Applications

1-Ethoxycyclohept-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethoxycyclohept-1-ene involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond in the cycloheptene ring can undergo addition reactions, forming new bonds and altering the compound’s structure and function.

Comparison with Similar Compounds

    1-Methylcyclohex-1-ene: Similar in structure but with a methyl group instead of an ethoxy group.

    Cycloheptene: Lacks the ethoxy group, making it less reactive in certain types of reactions.

    1-Ethylcyclohex-1-ene: Similar but with an ethyl group instead of an ethoxy group.

Uniqueness: 1-Ethoxycyclohept-1-ene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1124-42-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-ethoxycycloheptene

InChI

InChI=1S/C9H16O/c1-2-10-9-7-5-3-4-6-8-9/h7H,2-6,8H2,1H3

InChI Key

LZBFLXMNWMKFKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCCCCC1

Origin of Product

United States

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